1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol
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Overview
Description
1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and phenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylphenylacetonitrile with 2,3-dibromopropane in the presence of a base can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the methyl and phenyl substituents.
Pyrrolidinone: A related compound with a carbonyl group in place of the hydroxyl group.
Prolinol: A similar compound with a hydroxyl group on a different carbon atom.
Uniqueness
1,4-Dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methyl and phenyl groups on the pyrrolidine ring can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
1,4-dimethyl-3-(3-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-5-4-6-12(7-10)13(15)9-14(3)8-11(13)2/h4-7,11,15H,8-9H2,1-3H3 |
InChI Key |
JCXDJNFSKKWOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=CC(=C2)C)O)C |
Origin of Product |
United States |
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